molecular formula C10H15BrS B13653938 3-(4-Bromo-3,3-dimethylbutyl)thiophene

3-(4-Bromo-3,3-dimethylbutyl)thiophene

Cat. No.: B13653938
M. Wt: 247.20 g/mol
InChI Key: SXVXLSDEUCHAOA-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,3-dimethylbutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,3-dimethylbutyl)thiophene typically involves the bromination of thiophene followed by the introduction of the 3,3-dimethylbutyl group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromothiophene is then subjected to a Grignard reaction with 3,3-dimethylbutylmagnesium bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,3-dimethylbutyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-3,3-dimethylbutyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,3-dimethylbutyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene: Lacks the 3,3-dimethylbutyl group, making it less bulky and potentially less reactive.

    2-Bromothiophene: Bromine atom is positioned differently, affecting its reactivity and applications.

    3,3-Dimethylbutylthiophene:

Uniqueness

3-(4-Bromo-3,3-dimethylbutyl)thiophene is unique due to the combination of the bromine atom and the bulky 3,3-dimethylbutyl group.

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

3-(4-bromo-3,3-dimethylbutyl)thiophene

InChI

InChI=1S/C10H15BrS/c1-10(2,8-11)5-3-9-4-6-12-7-9/h4,6-7H,3,5,8H2,1-2H3

InChI Key

SXVXLSDEUCHAOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CSC=C1)CBr

Origin of Product

United States

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